1-((1-isobutylazetidin-3-yl)methyl)-1H-1,2,3-triazole-4-carboxylic acid
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Overview
Description
1-((1-isobutylazetidin-3-yl)methyl)-1H-1,2,3-triazole-4-carboxylic acid is a heterocyclic compound that contains both azetidine and triazole rings. These structures are known for their significant biological activities and are often used in the development of pharmaceuticals and other bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((1-isobutylazetidin-3-yl)methyl)-1H-1,2,3-triazole-4-carboxylic acid typically involves the following steps:
Formation of Azetidine Ring: The azetidine ring can be synthesized through the cyclization of appropriate precursors under basic conditions.
Attachment of Isobutyl Group: The isobutyl group is introduced via alkylation reactions.
Formation of Triazole Ring: The triazole ring is formed through a cycloaddition reaction, often using azides and alkynes under copper-catalyzed conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-((1-isobutylazetidin-3-yl)methyl)-1H-1,2,3-triazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the triazole ring or other parts of the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the triazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Various halogenating agents and nucleophiles can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups.
Scientific Research Applications
1-((1-isobutylazetidin-3-yl)methyl)-1H-1,2,3-triazole-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored as a potential pharmaceutical agent due to its bioactive properties.
Industry: The compound is used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 1-((1-isobutylazetidin-3-yl)methyl)-1H-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets. The triazole ring is known to interact with enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 1-((1-methylazetidin-3-yl)methyl)-1H-1,2,3-triazole-4-carboxylic acid
- 1-((1-butylazetidin-3-yl)methyl)-1H-1,2,3-triazole-4-carboxylic acid
- 1-((1-pentylazetidin-3-yl)methyl)-1H-1,2,3-triazole-4-carboxylic acid
Uniqueness
1-((1-isobutylazetidin-3-yl)methyl)-1H-1,2,3-triazole-4-carboxylic acid is unique due to the presence of the isobutyl group, which can influence its biological activity and chemical reactivity. This structural variation can lead to differences in its interaction with molecular targets and its overall pharmacological profile.
Properties
Molecular Formula |
C11H18N4O2 |
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Molecular Weight |
238.29 g/mol |
IUPAC Name |
1-[[1-(2-methylpropyl)azetidin-3-yl]methyl]triazole-4-carboxylic acid |
InChI |
InChI=1S/C11H18N4O2/c1-8(2)3-14-4-9(5-14)6-15-7-10(11(16)17)12-13-15/h7-9H,3-6H2,1-2H3,(H,16,17) |
InChI Key |
DYHCHKKMMQKTJU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN1CC(C1)CN2C=C(N=N2)C(=O)O |
Origin of Product |
United States |
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